molecular formula C59H109N17O15S B15128387 H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH

H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH

Cat. No.: B15128387
M. Wt: 1328.7 g/mol
InChI Key: WYSWAJJJMWXIHX-UHFFFAOYSA-N
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Description

The compound H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both D- and L-forms of amino acids in the sequence adds to its complexity and potential functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products

The major products of these reactions include modified peptides with altered functional groups, which can affect the peptide’s biological activity and stability.

Scientific Research Applications

The peptide H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, prolonging its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH lies in its specific sequence and the inclusion of both D- and L-amino acids, which can confer unique structural and functional properties compared to peptides composed solely of L-amino acids.

Properties

Molecular Formula

C59H109N17O15S

Molecular Weight

1328.7 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C59H109N17O15S/c1-15-34(14)47(76-56(88)46(33(12)13)75-54(86)44(31(8)9)71-48(80)35(61)27-92)57(89)73-42(29(4)5)52(84)66-25-40(78)67-36(20-18-22-64-59(62)63)50(82)72-45(32(10)11)55(87)74-43(30(6)7)53(85)69-38(23-28(2)3)51(83)70-39(26-77)49(81)65-24-41(79)68-37(58(90)91)19-16-17-21-60/h28-39,42-47,77,92H,15-27,60-61H2,1-14H3,(H,65,81)(H,66,84)(H,67,78)(H,68,79)(H,69,85)(H,70,83)(H,71,80)(H,72,82)(H,73,89)(H,74,87)(H,75,86)(H,76,88)(H,90,91)(H4,62,63,64)

InChI Key

WYSWAJJJMWXIHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N

Origin of Product

United States

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